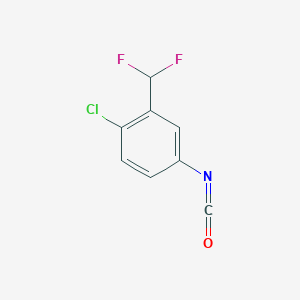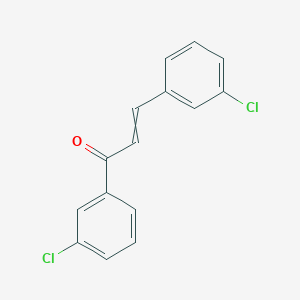![molecular formula C18H11BrN2O B14656767 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline CAS No. 53105-71-8](/img/structure/B14656767.png)
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoxaline core substituted with a furan ring and a bromophenyl group
Preparation Methods
The synthesis of 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions are generally mild and tolerant of various functional groups . The synthetic route involves the coupling of 5-(4-bromophenyl)furan-2-boronic acid with a quinoxaline derivative under palladium catalysis . Industrial production methods may involve optimizing this reaction for scale-up, ensuring high yields and purity.
Chemical Reactions Analysis
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Besides Suzuki–Miyaura coupling, it can also participate in other palladium-catalyzed coupling reactions such as Heck and Sonogashira couplings.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: This compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline can be compared with other similar compounds such as:
- 2-[5-(4-Chlorophenyl)furan-2-yl]quinoxaline
- 2-[5-(4-Methoxyphenyl)furan-2-yl]quinoxaline
- 2-[5-(4-Nitrophenyl)furan-2-yl]quinoxaline
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
53105-71-8 |
|---|---|
Molecular Formula |
C18H11BrN2O |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)furan-2-yl]quinoxaline |
InChI |
InChI=1S/C18H11BrN2O/c19-13-7-5-12(6-8-13)17-9-10-18(22-17)16-11-20-14-3-1-2-4-15(14)21-16/h1-11H |
InChI Key |
WBUPXMJWXYCIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


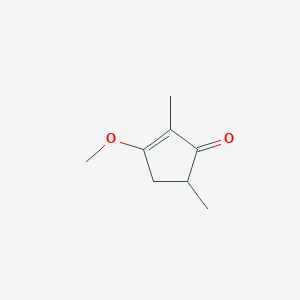

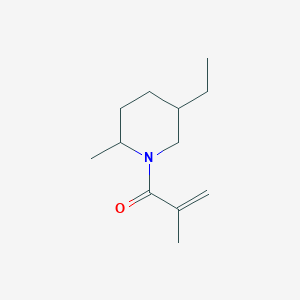
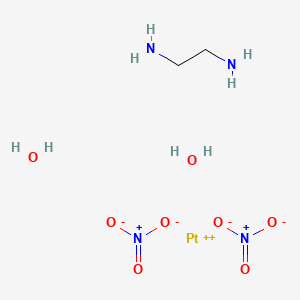
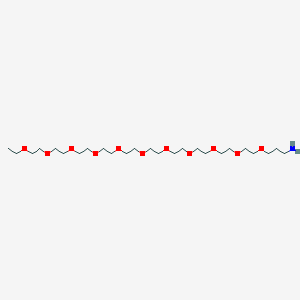
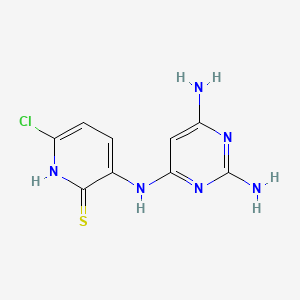
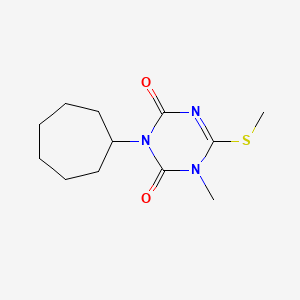

![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
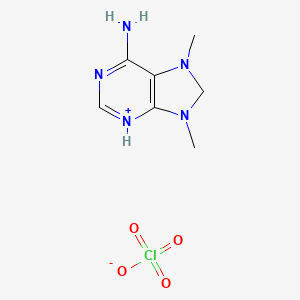
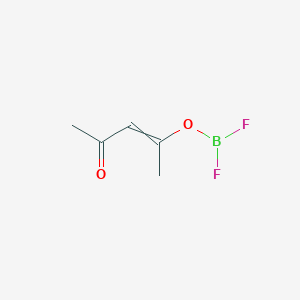
methanone](/img/structure/B14656768.png)
